Tri-O-(tert-butyldimethylsilyl) Ractopamine Tri-O-(tert-butyldimethylsilyl) Ractopamine
Brand Name: Vulcanchem
CAS No.: 1797136-77-6
VCID: VC0113423
InChI: InChI=1S/C36H65NO3Si3/c1-28(17-18-29-19-23-31(24-20-29)38-41(11,12)34(2,3)4)37-27-33(40-43(15,16)36(8,9)10)30-21-25-32(26-22-30)39-42(13,14)35(5,6)7/h19-26,28,33,37H,17-18,27H2,1-16H3
SMILES: CC(CCC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)NCC(C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Molecular Formula: C36H65NO3Si3
Molecular Weight: 644.175

Tri-O-(tert-butyldimethylsilyl) Ractopamine

CAS No.: 1797136-77-6

Cat. No.: VC0113423

Molecular Formula: C36H65NO3Si3

Molecular Weight: 644.175

* For research use only. Not for human or veterinary use.

Tri-O-(tert-butyldimethylsilyl) Ractopamine - 1797136-77-6

Specification

CAS No. 1797136-77-6
Molecular Formula C36H65NO3Si3
Molecular Weight 644.175
IUPAC Name N-[2-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine
Standard InChI InChI=1S/C36H65NO3Si3/c1-28(17-18-29-19-23-31(24-20-29)38-41(11,12)34(2,3)4)37-27-33(40-43(15,16)36(8,9)10)30-21-25-32(26-22-30)39-42(13,14)35(5,6)7/h19-26,28,33,37H,17-18,27H2,1-16H3
Standard InChI Key SUVWZBGOTVFJCI-UHFFFAOYSA-N
SMILES CC(CCC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)NCC(C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Introduction

Tri-O-(tert-butyldimethylsilyl) Ractopamine is a synthetic derivative of Ractopamine, where three hydroxyl (-OH) groups on the parent molecule are protected by tert-butyldimethylsilyl (TBDMS) groups. Its molecular formula is C₃₆H₆₅NO₃Si₃, and its molecular weight is 644.16 g/mol . This compound is catalogued as PA 18 25530 and is employed as a reference material in quality control and research settings .

Key Properties:

PropertyValueSource
Molecular FormulaC₃₆H₆₅NO₃Si₃
Molecular Weight644.16 g/mol
Catalogue NumberPA 18 25530

The TBDMS groups enhance the compound’s stability and solubility in organic solvents, making it suitable for chromatographic and spectroscopic analyses.

Structural Features and Functional Groups

Ractopamine’s core structure includes a phenethylamine backbone with hydroxyl groups at specific positions. The Tri-O-TBDMS derivative retains the parent molecule’s β-adrenergic activity but incorporates three TBDMS groups, which sterically protect the hydroxyls from unwanted reactions.

Structural Highlights:

ParameterValueSource
SolventDMSO or THF
BaseImidazole
Purification MethodSilica gel chromatography

Tri-O-TBDMS Ractopamine serves as a reference standard for:

  • Analytical Method Development:

    • Validating HPLC or GC methods for quantifying Ractopamine in biological samples or formulations.

  • Impurity Profiling:

    • Identifying and characterizing Ractopamine-related impurities during drug synthesis .

  • Stability Studies:

    • Assessing the degradation pathways of Ractopamine under stress conditions (e.g., thermal, oxidative).

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